molecular formula C10H8BrClN2 B1446744 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole CAS No. 1416714-37-8

6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole

Cat. No.: B1446744
CAS No.: 1416714-37-8
M. Wt: 271.54 g/mol
InChI Key: XCLIAYPQTNUMFX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzimidazole ring, along with a cyclopropyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to bind to DNA, thereby affecting gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Moreover, it can inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases . By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cell signaling and gene expression . Additionally, the compound’s ability to intercalate into DNA strands disrupts the normal transcription and replication processes, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines . These temporal effects highlight the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in certain tissues, such as the liver and kidneys . These distribution patterns are essential for understanding the compound’s therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1-cyclopropyl-1H-benzo[d]imidazole with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.

    Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-benzo[d]imidazole
  • 2-Chloro-1H-benzo[d]imidazole
  • 1-Cyclopropyl-1H-benzo[d]imidazole

Uniqueness

6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms along with a cyclopropyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-chloro-1-cyclopropylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c11-6-1-4-8-9(5-6)14(7-2-3-7)10(12)13-8/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLIAYPQTNUMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)Br)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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